4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-12-6-7-13(9-15(12)22-8-4-5-19(22)24)21-20(25)14-10-17(28-2)18(29-3)11-16(14)23(26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOSOTTUBCCACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4,5-Dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is a synthetic organic compound belonging to the class of nitrobenzamide derivatives. Its unique structural features, including methoxy substituents and a pyrrolidinone ring, suggest significant potential for various biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.4 g/mol. The compound features a nitro group and two methoxy groups that enhance its pharmacological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, nitrobenzoate-derived compounds have been documented to suppress metastatic activity and inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and angiogenesis .
Mechanisms of Action:
- Inhibition of Angiogenesis: The compound may inhibit new blood vessel formation, which is critical for tumor growth. This effect is likely mediated through the disruption of VEGF/VEGFR signaling pathways .
- Induction of Apoptosis: It potentially activates apoptotic pathways in cancer cells, leading to programmed cell death .
- Modulation of Enzyme Activity: The presence of methoxy and pyrrolidinone groups allows the compound to interact with various enzymes, potentially inhibiting their activity .
Neuropharmacological Effects
The compound's structure suggests possible interactions with neurotransmitter receptors, indicating potential applications in neuropharmacology. It may act as an inhibitor for certain tyrosine kinases involved in neurodegenerative diseases .
Comparative Analysis
A comparison with structurally similar compounds reveals distinct biological activity profiles:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 3,4-Dimethoxy-N-[3-(2-Oxopyrrolidin-1-Yl)Phenyl]Benzamide | C20H22N2O4 | Selective inhibition properties in cancer models |
| 2,3-Dimethoxy-N-[4-Methyl-3-(2-Oxopyrrolidin-1-Yl)Phenyl]Benzamide | C20H22N2O4 | Anti-inflammatory and anticancer effects |
| N-[4-Methyl-3-(2-Oxopyrrolidin-1-Yl)Phenyl]-4-(Trifluoromethyl)Benzamide | C20H22F3N2O4 | Different pharmacological effects targeting various receptors |
Case Studies
Recent studies have highlighted the efficacy of nitrobenzoate compounds in various biological assays:
-
In Vivo Studies: Research utilizing zebrafish models demonstrated that nitrobenzoate-derived compounds can impair vascular development and induce defects in endothelial cell migration and proliferation .
"X8 treatment caused vascular defects mediated by disruption of VEGF/VEGFR signaling" .
- In Vitro Assays: Cell line studies indicated that these compounds could decrease cellular proliferation rates and induce apoptosis in cancerous cells through specific signaling pathways .
Comparison with Similar Compounds
Key Structural Features and Substituent Effects
- Nitro vs. Methoxy Groups: The nitro group in the target compound contrasts with methoxy substituents in analogs like 3,5-Dimethoxy-N-[4-methyl-3-(1-methyl-7-(4-methyl-3-(prop-2-enoylamino)anilino)-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl)phenyl]benzamide (). Nitro groups are stronger electron-withdrawing moieties, which may enhance electrophilic interactions with target proteins but reduce metabolic stability compared to methoxy groups .
- Pyrrolidinone vs. Similar compounds, such as 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (), incorporate fused heterocycles (e.g., chromenopyridinone), which may improve solubility or target specificity .
Pharmacological Data for Analogs
Analysis :
- The analog from exhibits moderate inhibitory activity (IC50 = 1147 nM) against tyrosine-protein kinase BMX, suggesting that methoxy-substituted benzamides may require optimization for potency. The target compound’s nitro group could modulate binding affinity differently, though experimental validation is needed.
- Chromenopyridinone-containing analogs () lack reported activity data but highlight the role of fused heterocycles in enhancing π-π stacking or hydrophobic interactions .
Metabolic and Physicochemical Considerations
- Electron-Withdrawing Groups : The nitro group in the target compound may reduce metabolic stability compared to methoxy or sulfonamide groups in analogs (e.g., 313533-45-8), which are less prone to oxidative degradation .
- Solubility: Pyrrolidinone and chromenopyridinone moieties (as in 6189-52-2) may improve aqueous solubility compared to the target compound’s nitrobenzamide core, which is inherently lipophilic .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Nitrobenzamide Precursor : Start with 4,5-dimethoxy-2-nitrobenzoic acid, activated via coupling agents (e.g., EDCI/HOBt) for amide bond formation .
Coupling with Substituted Aniline : React with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents (DMF or DCM) .
Optimization : Adjust temperature (40–60°C), catalyst (triethylamine for pH control), and reaction time (12–24 hrs). Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), nitro (δ 8.0–8.5 ppm aromatic), and pyrrolidinone protons (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z ~427.16 for [M+H]⁺) .
- X-ray Crystallography (if crystalline): Resolve 3D structure using SHELXL for refinement .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with IC₅₀ quantification .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?
- Methodological Answer :
- Functional Group Substitution : Synthesize derivatives with varied substituents (e.g., replace methoxy with ethoxy, nitro with cyano) .
- In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like PDE4 or PARP .
- Biological Validation : Compare IC₅₀ values across derivatives in enzyme/cell-based assays to identify key pharmacophores .
Q. What strategies can resolve contradictory data in biological activity across independent studies?
- Methodological Answer :
- Standardized Protocols : Reproduce assays under controlled conditions (e.g., fixed cell density, serum concentration) .
- Meta-Analysis : Pool data from analogs (e.g., 5-chloro-nitrobenzamide derivatives) to identify trends in activity .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding kinetics if ELISA is inconsistent) .
Q. How can computational modeling predict the compound's pharmacokinetics and toxicity?
- Methodological Answer :
- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability .
- Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts and AMES mutagenicity predictions .
- Molecular Dynamics (MD) : Simulate binding stability in water/lipid bilayers (GROMACS) to assess bioavailability .
Q. What synthetic challenges arise from the 2-oxopyrrolidin-1-yl moiety, and how can they be mitigated?
- Methodological Answer :
- Hydrolysis Risk : Avoid aqueous conditions at high pH; use anhydrous solvents (e.g., THF) and low temperatures (0–4°C) during coupling .
- Oxidation Sensitivity : Purge reaction vessels with argon and add antioxidants (e.g., BHT) .
- Byproduct Formation : Monitor via TLC and optimize stoichiometry (1.2:1 amine:acid chloride ratio) .
Q. How can researchers validate the compound's purity and stability under varying storage conditions?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity; track degradation peaks .
- Stability Studies : Store at -20°C, 4°C, and 25°C for 1–6 months; assess via NMR and LC-MS for decomposition (e.g., nitro group reduction) .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
